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1,3,5-Triethylbenzene

Cat. No.: B086046
CAS No.: 102-25-0
M. Wt: 162.27 g/mol
InChI Key: WJYMPXJVHNDZHD-UHFFFAOYSA-N
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Description

Significance of Aromatic Architectures in Molecular Design

Aromatic architectures are fundamental building blocks in molecular design due to their rigid, planar structures and unique electronic properties. nih.govuzh.chmdpi.com These characteristics are crucial for creating molecules with specific shapes and functionalities, which is essential in fields ranging from materials science to medicinal chemistry. uzh.chresearchgate.net The delocalized π-electron system within the benzene (B151609) ring provides a stable core upon which various functional groups can be precisely positioned. This allows for the construction of complex molecules with tailored properties, such as charge transport capabilities for molecular electronics or specific binding affinities for biological targets. uzh.chmdpi.com Aromatic interactions, including π-π stacking, are vital for processes like protein folding and the stabilization of molecular complexes. nih.govacs.org

Overview of 1,3,5-Substitution Patterns in Chemical Synthesis and Applications

The 1,3,5-substitution pattern on a benzene ring results in a molecule with C3 symmetry. mdpi.com This symmetrical arrangement is particularly valuable in the synthesis of a wide array of compounds, including macrocycles, molecular receptors, and ligands for metal complexes. researchgate.netmdpi.comthieme-connect.com The meta-positioning of substituents directs incoming groups to specific locations, allowing for controlled and predictable synthetic outcomes. thieme-connect.com This substitution pattern is instrumental in creating tripodal molecules that can act as scaffolds for building larger, more complex structures. mdpi.com Such C3-symmetric molecules have found applications as DNA condensation agents and in the development of materials with non-linear optical properties. researchgate.netmdpi.com

The Role of 1,3,5-Triethylbenzene as a Core Structure in Contemporary Chemistry

This compound serves as a crucial core structure in contemporary chemistry, primarily due to the steric influence of its ethyl groups. acs.org These groups can direct the conformation of other substituents, making it an effective building block for functional molecules like molecular receptors and metal ligands. acs.org It is a key component in the synthesis of di- and trinucleating ligands, which are important in coordination chemistry and the development of supramolecular assemblies. wikipedia.orgsigmaaldrich.comthermofisher.krrsc.orgfishersci.ca The compound is also used as a supramolecular template to organize elements for molecular recognition. sigmaaldrich.comthermofisher.krfishersci.ca Furthermore, derivatives of this compound are utilized in the creation of porous organic polymers (POPs), which have applications in areas like gas adsorption and catalysis. unimib.itrsc.orgscispace.comnorthwestern.edu

Physicochemical Properties of this compound

This compound is an aromatic hydrocarbon characterized as a colorless liquid. wikipedia.org It is a flammable compound, though it is difficult to ignite. wikipedia.org Its nonpolar nature, a result of the benzene ring and three ethyl groups, dictates its solubility, being practically insoluble in water but soluble in organic solvents like ethanol (B145695) and diethyl ether. wikipedia.orgsolubilityofthings.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₈ wikipedia.orgnist.gov
Molar Mass 162.27 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 0.862 g/cm³ at 25 °C wikipedia.orgsigmaaldrich.com
Melting Point -66.5 °C wikipedia.org
Boiling Point 215 °C wikipedia.org
Flash Point 76 °C (closed cup) wikipedia.orgsigmaaldrich.com
Refractive Index 1.495 (at 20 °C) wikipedia.orgsigmaaldrich.com
Solubility in Water Practically insoluble wikipedia.orgsolubilityofthings.com
Solubility in Organic Solvents Soluble in ethanol and diethyl ether wikipedia.orgthermofisher.kr
Vapor Pressure Undetermined bdmaee.net
CAS Number 102-25-0 wikipedia.orgnist.gov

Synthesis and Formulation

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene. wikipedia.orgontosight.ai This reaction involves treating benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgiitk.ac.in

The mechanism proceeds via an electrophilic aromatic substitution. iitk.ac.in While alkyl groups are typically ortho-para directing, the formation of the 1,3,5-isomer is favored under conditions that allow for thermodynamic control, as this isomer is the most stable of the triethylbenzenes. thieme-connect.com The reaction can be optimized to achieve yields of up to 80%. ontosight.ai

A detailed synthetic procedure involves the slow addition of ethyl bromide to a cooled mixture of benzene and aluminum chloride. thieme-connect.com The reaction is then refluxed, and after workup, the product is purified by distillation.

Research Applications

The unique symmetrical structure of this compound makes it a valuable scaffold in various areas of chemical research.

Use as a Building Block in Supramolecular Chemistry

The C3-symmetric core of this compound is highly advantageous for constructing complex supramolecular assemblies. acs.org It has been employed as a template to organize molecular recognition elements. sigmaaldrich.comthermofisher.krfishersci.ca The ethyl groups on the benzene ring play a crucial role in directing the spatial arrangement of functional groups attached to the scaffold, influencing the final architecture of the supramolecular structure. acs.org This has led to its use in creating molecular receptors and other functional molecules. thieme-connect.comacs.org

Role in the Synthesis of Porous Organic Polymers (POPs)

Derivatives of this compound are utilized as monomers in the synthesis of porous organic polymers (POPs). unimib.itrsc.org For instance, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene can be condensed with other monomers to form keto-enamine-linked POPs. unimib.itrsc.org These materials are of interest for applications such as gas adsorption, particularly for CO2 capture, due to their high surface area and the presence of nitrogen atoms in the polymer backbone which can interact with carbon dioxide. unimib.itrsc.org The synthesis of these POPs can even be carried out in an environmentally friendly manner using water as the solvent. unimib.itrsc.org

Application as a Ligand in Coordination Chemistry

This compound serves as a core for the synthesis of multidentate ligands used in coordination chemistry. wikipedia.orgsigmaaldrich.comthermofisher.krrsc.orgfishersci.ca By attaching coordinating groups to the triethylbenzene (B13742051) scaffold, tripodal ligands can be created that are capable of binding to one or more metal centers. acs.orgrsc.orgrsc.orgcmu.edu The conformational constraints imposed by the triethylbenzene core can lead to the formation of well-defined metal complexes with specific geometries. rsc.orgcmu.edu These complexes have been studied for their potential applications in catalysis and as models for the active sites of metalloenzymes. acs.orgrsc.orgcmu.edu For example, a tripodal tripyridine ligand based on a this compound spacer has been used to create a capsule-type supramolecular complex and one-dimensional coordination polymers. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B086046 1,3,5-Triethylbenzene CAS No. 102-25-0

Properties

IUPAC Name

1,3,5-triethylbenzene
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InChI

InChI=1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WJYMPXJVHNDZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=CC(=CC(=C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID30881228
Record name 1,3,5-Triethylbenzene
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Molecular Weight

162.27 g/mol
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CAS No.

102-25-0
Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-Triethylbenzene
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Record name Benzene, 1,3,5-triethyl-
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Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-triethylbenzene
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Advanced Synthetic Methodologies for 1,3,5 Triethylbenzene and Its Derivatives

Regioselective Synthesis Strategies for 1,3,5-Triethylbenzene

The synthesis of this compound, a symmetrically substituted aromatic hydrocarbon, presents an interesting case of regioselectivity in electrophilic aromatic substitution. While alkyl groups typically direct incoming electrophiles to the ortho and para positions, the formation of the 1,3,5-isomer is achievable in high yields through specific reaction control.

Thermodynamic Control in Friedel-Crafts Alkylation for Meta-Substitution

The Friedel-Crafts alkylation of benzene (B151609) is a cornerstone of organic synthesis for forming alkyl-substituted benzenes. byjus.com Conventionally, the ethyl group, being an electron-donating group, activates the benzene ring and directs subsequent substitutions to the ortho and para positions. This directive effect is based on kinetic control, where the most rapidly formed products are the 1,2- (ortho) and 1,4- (para) diethylbenzene isomers. thieme-connect.comthieme-connect.de

However, the Friedel-Crafts alkylation reaction is reversible. byjus.com This reversibility allows for the migration of alkyl groups, a process known as transalkylation, under conditions that facilitate thermodynamic equilibrium. The this compound isomer, while formed more slowly, is the most thermodynamically stable of the possible triethylbenzene (B13742051) isomers. thieme-connect.comthieme-connect.de Its stability arises from the minimization of steric strain between the three ethyl groups, which are maximally separated in the meta-positions. thieme-connect.comthieme-connect.de

When the reaction is performed under conditions that allow for this reversibility (e.g., longer reaction times or higher temperatures), the initially formed kinetic products (ortho and para isomers) can revert to reactants or rearrange. plymouth.ac.ukmasterorganicchemistry.compressbooks.pub Over time, the reaction mixture equilibrates to favor the formation of the most stable product, which is this compound. thieme-connect.comthieme-connect.de This principle of thermodynamic control is crucial for achieving high regioselectivity for the meta-substituted product, overcoming the usual kinetic ortho-para directing effects. thieme-connect.comthieme-connect.de

Optimized Industrial Preparations of this compound

While this compound is commercially available, it can be synthesized in high yields from inexpensive starting materials like benzene. thieme-connect.de The Friedel-Crafts alkylation is a common industrial method. ontosight.aiwikipedia.org An optimized laboratory procedure that can be scaled involves the reaction of benzene with ethyl bromide using aluminum chloride as a Lewis acid catalyst. thieme-connect.comthieme-connect.de The reaction is initiated at a low temperature (0 °C) and gradually warmed to room temperature to allow the reaction to proceed towards thermodynamic equilibrium. thieme-connect.com This method can produce this compound in yields of 80-90% after purification by vacuum distillation. thieme-connect.comthieme-connect.de

Another industrial approach is the disproportionation or transalkylation of other ethylbenzenes. google.com For instance, a feed of diethylbenzene, or a mixture of diethylbenzene and ethylbenzene (B125841), can be heated in the presence of a chloroaluminium catalytic complex. google.com The reaction mixture is then cooled and held at a lower temperature to maximize the isomerization to the desired 1,3,5-isomer before separation and purification. google.com

Table 1: Optimized Friedel-Crafts Synthesis of this compound thieme-connect.comthieme-connect.de
ParameterCondition/Reagent
Starting MaterialBenzene
Alkylating AgentEthyl bromide (EtBr)
CatalystAluminum chloride (AlCl₃)
Initial Temperature0 °C (ice water bath)
Reaction ProgressionAllowed to warm to room temperature after initial addition
PurificationVacuum distillation
Typical Yield80-90%

Functionalization of the Alkyl Side Chains of this compound

Further derivatization of the this compound scaffold is key to its use as a precursor for more complex molecular structures. Halogenation is a primary method for activating the molecule for subsequent nucleophilic substitution reactions.

Halogenation Reactions: Synthesis of 1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene

The synthesis of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene involves the introduction of three halomethyl (-CH₂X) groups onto the aromatic ring of this compound at the vacant 2, 4, and 6 positions. This hexasubstituted benzene derivative is a versatile building block for constructing complex, tripodal ligands and molecular receptors. thieme-connect.comresearchgate.netthieme-connect.com

Radical bromination using N-bromosuccinimide (NBS) is a standard method for the selective halogenation of the benzylic position of an alkyl side chain on an aromatic ring. libretexts.orgpearson.com The reaction is typically initiated with light or a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄). smolecule.comgoogle.com The stability of the intermediate benzylic radical drives the selectivity for this position. youtube.com

When applied to this compound, radical bromination with NBS would be expected to occur at the benzylic carbon of each of the three ethyl groups, leading to the formation of 1,3,5-tris(1-bromoethyl)benzene.

For the synthesis of the isomeric product, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834), a direct bromomethylation of the aromatic ring is employed. This can be achieved by reacting this compound with reagents such as paraformaldehyde and hydrogen bromide in acetic acid. thieme-connect.comthieme-connect.degoogle.com

Table 2: Conditions for Benzylic vs. Ring Bromination
ParameterSide-Chain Bromination (Benzylic)Ring Bromomethylation
Target Product1,3,5-Tris(1-bromoethyl)benzene1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene
ReagentsN-Bromosuccinimide (NBS), AIBN (initiator) smolecule.comParaformaldehyde ((CH₂O)n), HBr in Acetic Acid thieme-connect.comthieme-connect.de
SolventCarbon tetrachloride (CCl₄) smolecule.comAcetic Acid (AcOH) thieme-connect.comthieme-connect.de
ConditionsReflux smolecule.com90 °C thieme-connect.comthieme-connect.de
MechanismFree radical substitution youtube.comElectrophilic aromatic substitution

Chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl (-CH₂Cl) group onto the benzene ring. sciencemadness.org In the case of this compound, the reaction occurs at the electron-rich and sterically accessible 2, 4, and 6 positions to yield 1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene. thieme-connect.comthieme-connect.de

A reported method for this transformation involves the use of chloromethyl methyl ether as the reagent in a carbon disulfide solvent. thieme-connect.de It is important to note that chloromethyl methyl ether is a known potent carcinogen, and handling requires extreme caution. thieme-connect.de Alternative methods for chloromethylation exist, often using a combination of paraformaldehyde and hydrogen chloride with a Lewis acid catalyst. sciencemadness.org For example, the chloromethylation of similar aromatic compounds has been achieved using stannic chloride as a catalyst. sciencemadness.org An optimized procedure has been developed to obtain the desired trichloromethylated product in a single step. thieme-connect.comthieme-connect.de

Table 3: Chloromethylation of this compound thieme-connect.comthieme-connect.de
ParameterCondition/Reagent
Starting MaterialThis compound
Target Product1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene
ReagentChloromethyl methyl ether (ClCH₂OMe)
SolventCarbon disulfide (CS₂)
Temperature25 °C

Nucleophilic Substitution Reactions of Halogenated Derivatives

The functionalization of a pre-formed this compound core often proceeds via halogenation of the benzylic positions, followed by nucleophilic substitution. The resulting 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene is a versatile precursor for introducing a variety of functional groups. researchgate.net

A robust and high-yielding method for introducing primary amine functionalities onto the this compound scaffold involves a two-step sequence: azidation followed by reduction. This pathway is often preferred due to its efficiency and the avoidance of over-alkylation issues common in direct amination.

The synthesis begins with the radical bromination of this compound's methyl groups using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to produce 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene. smolecule.com This brominated intermediate is then converted to 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene (B65809) via an Sₙ2 nucleophilic substitution reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). smolecule.com This azidation step is highly efficient, with yields reported to be between 84% and 96%. smolecule.com

The final step is the reduction of the azide groups to primary amines. A common and effective method for this transformation is the Staudinger reaction, which utilizes triphenylphosphine (B44618) (PPh₃) followed by hydrolysis to yield the target molecule, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

StepReagents & ConditionsIntermediate/ProductYieldMechanism
1. Bromination This compound, N-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene60–75%Radical Substitution
2. Azidation 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, Sodium Azide (NaN₃), DMF, 50–80°C1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene84–96%Sₙ2 Substitution
3. Reduction 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene, Triphenylphosphine (PPh₃), then H₂O1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzeneHighStaudinger Reaction

Data compiled from multiple sources. smolecule.com

The electrophilic bromomethyl groups of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene are susceptible to direct displacement by a range of nucleophiles, including amines, thiols, and alkoxides. This allows for the direct installation of diverse functionalities onto the scaffold.

For instance, direct amination can be achieved using ammonia (B1221849) or primary amines. A well-documented example involves the reaction of the brominated precursor with potassium phthalimide, followed by hydrazinolysis (the Gabriel synthesis), to produce the primary amine. researchgate.net This method provides a clean route to the tris-amine derivative. While direct amination of the this compound aromatic ring is possible, it tends to be less selective, with potential for amination at the benzylic position occurring as a minor side reaction (<5%). nih.gov Therefore, substitution on the halogenated derivative offers a more controlled and regioselective approach.

The versatility of this method extends to other nucleophiles. Thiols can be used to synthesize the corresponding tris-thioether derivatives, and alkoxides can be employed to form tris-ether compounds, further highlighting the utility of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene as a key synthetic intermediate. researchgate.net

Cyclotrimerization Approaches to 1,3,5-Trisubstituted Benzene Systems

Cyclotrimerization reactions, which involve the [2+2+2] cycloaddition of three unsaturated molecules, represent a highly atom-economical and powerful strategy for constructing the 1,3,5-trisubstituted benzene core in a single step. researchgate.net

An environmentally friendly and efficient method for the regioselective synthesis of 1,3,5-trisubstituted benzenes is the cyclotrimerization of terminal alkynes catalyzed by Brønsted acids. arkat-usa.orgresearchgate.net Specifically, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) has been shown to be an effective catalyst for this transformation, often under solvent-free conditions. arkat-usa.orgpreprints.orgumich.edu This approach is notable for its use of a cheap, readily available catalyst and its conformity with green chemistry principles. arkat-usa.orgresearchgate.net

The reaction proceeds by heating a terminal alkyne with a catalytic amount of p-TsOH·H₂O, leading to the exclusive formation of the 1,3,5-trisubstituted benzene isomer in good to excellent yields (typically 78-95%). arkat-usa.orgpreprints.org For the synthesis of this compound, the corresponding alkyne substrate would be 1-butyne (B89482). The proposed mechanism involves the protonation of the alkyne, followed by a cascade of electrophilic additions and a final dehydration step to yield the aromatic ring. arkat-usa.org

Alkyne SubstrateCatalystConditionsProductYield
Phenylacetylenep-TsOH·H₂OSolvent-free, 60-140°C1,3,5-Triphenylbenzene (B1329565)92%
1-Hexynep-TsOH·H₂OSolvent-free, 60-140°C1,3,5-Tributylbenzene88%
1-Octynep-TsOH·H₂OSolvent-free, 60-140°C1,3,5-Triheptylbenzene85%

Table adapted from studies on p-TsOH·H₂O catalyzed cyclotrimerization. arkat-usa.orgresearchgate.net

Transition-metal catalyzed [2+2+2] cycloaddition of alkynes is a classic and extensively studied method for forming substituted benzene rings. researchgate.netrsc.org A wide variety of metal catalysts are effective, including those based on cobalt, nickel, rhodium, palladium, and ruthenium. google.commdpi.comuwindsor.caresearchgate.net

A significant challenge in this area is controlling the regioselectivity of the cyclization. The reaction can potentially yield both 1,2,4- and 1,3,5-trisubstituted isomers. However, careful selection of the catalyst and reaction conditions can favor the desired symmetrical 1,3,5-isomer. researchgate.net

Cobalt Catalysts : Cyclopentadienyl cobalt (CpCo) complexes have been widely used in the synthesis of complex aromatic compounds via alkyne cyclotrimerization. google.com

Nickel Catalysts : Nickel-based systems can catalyze the cyclotrimerization, but often produce mixtures of regioisomers. google.comnih.gov However, certain (benzimidazolyl)-pyridyl nickel complexes have shown good yields and high regioselectivity for the 1,3,5-isomers. researchgate.net

Rhodium Catalysts : Rhodium complexes are also active catalysts. google.com For example, a rhodium-based catalyst used for the cyclotrimerization of propyne (B1212725) (methylacetylene) yielded trimethylbenzene, but with low selectivity for the 1,3,5-isomer (~3%), highlighting the regioselectivity challenge. nih.gov

Zeolite-Supported Catalysts : Y zeolite catalysts containing Group VIII metals have been used to cyclotrimerize methylacetylene, producing a mixture of trimethylbenzene isomers where the 1,3,5-isomer constitutes approximately 33% of the product. google.com

The choice of alkyne is crucial; the cyclotrimerization of 1-butyne would be the direct route to this compound using these metal-catalyzed methods.

The acid-catalyzed self-condensation of certain ketones provides another route to 1,3,5-trisubstituted benzenes. nptel.ac.in This reaction is particularly effective for aryl methyl ketones, which undergo a triple aldol-type condensation followed by dehydration to form 1,3,5-triarylbenzenes. researchgate.netacademie-sciences.fr

To synthesize this compound via this route, the required starting material would be propiophenone. The proposed mechanism involves an acid-catalyzed enol formation, which then acts as a nucleophile attacking a protonated ketone molecule. nptel.ac.inacademie-sciences.fr This is followed by dehydration and a subsequent Michael addition with a third ketone molecule, culminating in cyclization and aromatization to yield the final 1,3,5-trisubstituted product. academie-sciences.fr

Various Brønsted acid catalysts, such as p-toluenesulfonic acid (PTSA) and dodecylbenzenesulfonic acid (DBSA), have proven effective for this transformation, often under solvent-free conditions at elevated temperatures (e.g., 130 °C). preprints.orgacademie-sciences.fr

Aryl Methyl KetoneCatalyst (20 mol%)ConditionsProductYield
AcetophenoneDBSA130°C, 2h1,3,5-Triphenylbenzene92%
4'-MethylacetophenoneDBSA130°C, 2h1,3,5-Tris(4-tolyl)benzene94%
4'-MethoxyacetophenoneDBSA130°C, 3h1,3,5-Tris(4-methoxyphenyl)benzene88%
4'-ChloroacetophenoneDBSA130°C, 5h1,3,5-Tris(4-chlorophenyl)benzene82%

Table adapted from a study on DBSA-catalyzed cyclotrimerization of acetophenones. academie-sciences.fr

Green Chemistry Principles in the Synthesis of this compound Derivatives

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant enhancements over conventional heating methods. univpancasila.ac.idclockss.org This technique dramatically reduces reaction times, often from hours to minutes, while improving product yields and minimizing the formation of byproducts. univpancasila.ac.idclockss.org

The synthesis of polysubstituted benzene derivatives has been efficiently achieved through microwave-assisted, solvent-free, one-pot multicomponent reactions. For example, the reaction of ethyl chloroacetate, aromatic aldehydes, and malononitrile (B47326) in the presence of pyridine (B92270) under controlled microwave irradiation yields polysubstituted benzenes in good yields. Research demonstrates the profound effect of microwave irradiation on reaction yield and time, with optimal results achieved at 150W and 100°C in just 5 minutes.

Another significant application is the microwave-assisted self-condensation of enaminones to produce 1,3,5-trisubstituted benzenes. tandfonline.com Utilizing microwave irradiation in combination with an ionic liquid like pyridinium (B92312) chloride ([PyH]Cl) as the solvent provides a green and efficient route. tandfonline.com For instance, the synthesis of triethyl benzene-1,3,5-tricarboxylate (B1238097) from the corresponding enaminoester was achieved in 83% yield using this microwave-assisted method, a significant improvement over conventional heating. tandfonline.com

Microwave irradiation has also been successfully applied to accelerate Friedel-Crafts reactions and the synthesis of various heterocyclic compounds fused to a benzene ring, such as quinolines. nih.govcem.com The rapid and efficient heating provided by microwaves often leads to cleaner reactions and easier purification of the desired products. univpancasila.ac.id The use of domestic microwave ovens has even been explored for certain syntheses, further highlighting the accessibility of this technology. tandfonline.com

Table 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Benzene Derivatives

Starting Material(s) Conditions Product Yield (%) Time Reference(s)
Ethyl Chloroacetate, Aromatic Aldehydes, Malononitrile Pyridine, 150W, 100°C, Solvent-free Polysubstituted Benzenes Good 5 min
Enaminoester (for tricarboxylate) [PyH]Cl, Microwave Triethyl benzene-1,3,5-tricarboxylate 83 Short tandfonline.com
2-Aminoarylketone, Carbonyl compounds p-TsOH, Solvent-free, Microwave Polysubstituted Quinolines 85-96 0.25-1.0 min univpancasila.ac.id

Mechanistic Investigations of 1,3,5 Triethylbenzene Transformations

Electrophilic Aromatic Substitution Mechanisms on 1,3,5-Triethylbenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. The mechanism involves an initial attack on an electrophile by the nucleophilic π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. adichemistry.commasterorganicchemistry.com This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. adichemistry.commasterorganicchemistry.com

The synthesis of this compound itself is a prime example of an EAS reaction, specifically Friedel-Crafts alkylation of benzene (B151609) with ethyl bromide using a Lewis acid catalyst like aluminum chloride. adichemistry.comwikipedia.org

Influence of Ethyl Groups on Ring Nucleophilicity and Reactivity

The three ethyl groups on the this compound ring profoundly influence its reactivity in electrophilic aromatic substitution reactions. As alkyl groups, they are electron-donating, which enhances the nucleophilicity and reactivity of the benzene ring compared to unsubstituted benzene. solubilityofthings.com This activation makes the ring more susceptible to attack by electrophiles.

While alkyl groups are typically ortho-para directing under kinetic control, the formation of this compound as the major product during prolonged Friedel-Crafts alkylation highlights a key mechanistic aspect. adichemistry.com The reaction is reversible, and while ortho and para substituted intermediates may form faster, the 1,3,5-isomer is the most thermodynamically stable product due to minimized steric strain between the ethyl groups. adichemistry.comthieme-connect.com

Furthermore, the specific 1,3,5-substitution pattern leads to a phenomenon known as "steric gearing." beilstein-journals.org Computational studies and analysis of experimental data show that the ethyl groups can confer an energetic advantage over corresponding methyl groups (as in 1,3,5-trimethylbenzene) by pre-organizing binding elements attached to the ring. beilstein-journals.orgnih.gov This effect directs functional groups toward the same face of the central ring, which can enhance binding affinities in supramolecular host-guest systems. beilstein-journals.org

A clear example of electrophilic attack on the this compound core is seen in studies of dinuclear and trinuclear copper(I) complexes that use this compound as a structural spacer. When these complexes react with O₂, they can induce an aromatic ligand hydroxylation. nih.gov This reaction proceeds through an electrophilic aromatic substitution mechanism, which is strongly supported by the observation of an NIH-shift, where one of the ethyl substituents migrates to an adjacent position on the ring during the hydroxylation process. nih.govresearchgate.net

Oxidation Pathways of this compound

The benzylic C-H bonds of the ethyl groups in this compound are susceptible to oxidation, leading to the formation of valuable carbonyl compounds. Electrochemical methods have proven particularly effective for achieving selective oxidation.

Selective Electrochemical Oxidation to Multi-Carbonyl Compounds

Researchers have developed a selective electrochemical oxidation method that can convert aromatic hydrocarbons into mono- and multi-carbonyl compounds under mild, metal-free conditions. sciengine.com This system has been successfully applied to this compound to achieve selective multiple oxidations. By adjusting reaction conditions, such as substrate concentration and solvent ratios, this compound can be selectively transformed into multi-carbonyl products with high efficiency.

Specifically, the process can be controlled to yield either 5-ethyl-1,3-diacetylbenzene or the fully oxidized 1,3,5-triacetylbenzene. The ability to selectively oxidize one, two, or all three ethyl groups highlights the fine control achievable with this electrochemical approach.

Electrochemical Oxidation Products of this compound
Starting MaterialProductAchieved YieldReference
This compound5-Ethyl-1,3-diacetylbenzene64%
This compound1,3,5-Triacetylbenzene82%

Mechanistic Role of Hydrogen-Bonding Complexes in Electrochemical Processes

The success of the selective electrochemical oxidation hinges on a key mechanistic feature: the formation of a hydrogen-bonding complex. sciengine.com The reaction is typically carried out using N-hydroxyphthalimide (NHPI) as a catalyst and pyridine (B92270) in a solvent mixture containing 2,2,2-trifluoroethan-1-ol (TFE).

Mechanistic studies indicate that the active catalytic species is the NHPI anion, formed by the deprotonation of NHPI by pyridine. This NHPI anion then interacts with the TFE solvent additive to form a hydrogen-bonding complex. This complexation is crucial as it enhances the performance of the electrochemical oxidation. sciengine.com Cyclic voltammetry studies support this mechanism, showing oxidation waves corresponding to the NHPI anion-TFE complex, which facilitates the subsequent oxidation of the hydrocarbon substrate.

C-H Activation Studies Involving this compound

Direct functionalization of C-H bonds is a powerful strategy in organic synthesis due to its atom economy. pkusz.edu.cn Studies on this compound have explored the activation of both its aromatic C(sp²)–H bonds and, more uniquely, its benzylic C(sp³)–H bonds.

Benzylic C(sp³)–H Bond Functionalization

The benzylic C-H bonds on the ethyl groups of this compound are targets for functionalization due to their relatively low bond dissociation energy. epfl.ch However, selectivity between the aromatic C-H and benzylic C-H bonds can be a challenge.

Mechanistic studies on C-H activation by cationic platinum(II) complexes have shown that steric crowding plays a critical role. For less crowded substrates like ethylbenzene (B125841), activation occurs first at the aryl C-H bonds. However, in the case of this compound, the significant steric hindrance from the adjacent ethyl groups can make direct activation of the benzylic C(sp³)–H bond a preferred pathway, especially when using a bulky catalyst. acs.org

Specific examples of benzylic C-H functionalization have been demonstrated in various catalytic systems. For instance, iron-catalyzed azidation using trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source successfully functionalizes the benzylic position. epfl.ch

Benzylic C(sp³)–H Functionalization of this compound
Starting MaterialReaction TypeProductResultReference
This compoundFe-catalyzed Azidation1-(1-Azidoethyl)-3,5-diethylbenzeneModerate Yield (Monoazidation) epfl.ch

Conversely, in some reactions, the aromatic ring remains more reactive. In an amination reaction catalyzed by gold(III), this compound was found to be aminated exclusively on the aromatic ring in 70% yield, with less than 5% of the product resulting from amination at the benzylic position. nih.gov This highlights that the specific catalyst and reaction conditions dictate the chemoselectivity between aromatic and benzylic C-H functionalization.

Aryl C-H Bond Activation Mechanisms

The activation of C-H bonds in this compound can occur at either the aromatic (aryl) C-H bonds or the aliphatic (benzylic) C-H bonds of the ethyl groups. The selectivity between these positions is highly dependent on the catalytic system employed and the steric environment of the substrate.

With certain iron (Fe) and manganese (Mn) based catalysts, the functionalization of this compound can be directed selectively to the aryl C-H bonds. core.ac.ukscispace.com For instance, Fe(II) or Mn(II) complexes with tetradentate pytacn ligands have been shown to catalyze the reaction of this compound with ethyl diazoacetate, leading to the functionalization of the sp² C-H bonds on the aromatic ring while leaving the alkylic sp³ C-H bonds of the ethyl substituents untouched. core.ac.uk

In contrast, studies involving cationic platinum(II) complexes have demonstrated that steric hindrance plays a crucial role in determining the site of C-H activation. snnu.edu.cnacs.org While for less sterically crowded molecules like ethylbenzene and 1,4-diethylbenzene, activation predominantly occurs at the aryl C-H bonds, the significant steric crowding in this compound can favor the direct activation of the C-H bonds within the ethyl groups. acs.org This shift in reactivity is attributed to a change in the rate-determining step of the reaction mechanism. snnu.edu.cn

Kinetic Isotope Effect (KIE) Analysis in C-H Activation

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanism of C-H bond activation by comparing the reaction rates of a substrate and its deuterated analogue. wikipedia.orgpkusz.edu.cn In the context of this compound, KIE studies have provided valuable insights into the rate-determining steps of its reactions.

For the reaction of a bulky diimine platinum(II) methyl cation with this compound, a kinetic isotope effect (kH/kD) of 3.0 was observed. snnu.edu.cnresearchgate.net This value is notably larger than the KIEs measured for the same reaction with benzene (kH/kD = 0.9-1.1) and 1,4-diethylbenzene. snnu.edu.cn The larger KIE for this compound suggests that the C-H bond cleavage is the rate-determining step, a change attributed to the steric bulk of the substrate which makes the oxidative addition of the ethyl C-H bond slower than the initial coordination of the arene. snnu.edu.cn

While not specific to this compound, studies on the related compound ethylbenzene have shown very large KIE values (kH/kD > 30) for hydrogen abstraction by synthetic iron-oxo complexes. nih.gov Such large values are considered non-classical and suggest that quantum mechanical tunneling plays a significant role in the C-H bond activation process, where the hydrogen atom passes through the activation barrier rather than over it. nih.govrsc.org

Table 1: Kinetic Isotope Effects in C-H Activation

Substrate Catalyst System KIE (kH/kD) Implication
This compound Diimine Pt(II) methyl cation 3.0 C-H bond cleavage is rate-determining. snnu.edu.cnresearchgate.net
Benzene Diimine Pt(II) methyl cation 0.9 - 1.1 C-H coordination is rate-determining. snnu.edu.cn

Radical-Radical Cross-Coupling Mechanisms

Radical-radical cross-coupling reactions offer a modern approach to forming C-C bonds by functionalizing C-H bonds. In the case of this compound, this strategy has been employed to achieve the direct functionalization of the benzylic C(sp³)–H bonds of the ethyl groups. chemrxiv.orgchemrxiv.org

One such mechanism is powered by paired electrolysis. chemrxiv.orgchemrxiv.org In this system, this compound undergoes oxidation at the anode to form an aryl radical cation. This is followed by the loss of a proton to generate a benzyl (B1604629) radical. The benzyl radical is then further oxidized to a benzyl cation, which is subsequently attacked by water to form a benzylic alcohol intermediate. This alcohol is then oxidized to a ketyl radical. Simultaneously, at the cathode, a radical precursor like 1,4-dicyanobenzene (1,4-DCB) is reduced to a persistent radical anion. The final step involves the cross-coupling of the anodically generated ketyl radical and the cathodically generated radical anion to form the final product. chemrxiv.org This electrochemical approach allows for the selective reaction at one of the benzylic C-H bonds. chemrxiv.orgchemrxiv.org

Generally, transition-metal-catalyzed radical oxidative cross-couplings can be categorized into different models based on how the final bond is formed. nih.gov One relevant model involves both nucleophiles being oxidized to their corresponding radicals, which then combine to form the product (Model III). nih.gov Another possibility is one nucleophile losing two electrons to form an electrophilic intermediate, while the other loses one electron to form a radical, followed by their combination (Model II). nih.gov

Acid-Catalyzed Transformations of this compound

In the presence of acid catalysts, such as zeolites, this compound undergoes several transformations, including isomerization, cracking, and transalkylation. researchgate.netacs.org

Isomerization Pathways

Under acid-catalyzed conditions, this compound can isomerize to its other isomers, 1,2,4-triethylbenzene (B43892) and 1,2,3-triethylbenzene. This isomerization reaction is found to be more favorable at lower temperatures compared to other competing reactions like cracking. researchgate.netacs.org The reaction proceeds through the migration of ethyl groups on the benzene ring, driven towards a thermodynamic equilibrium mixture of the isomers. Studies using triflic acid as a catalyst have also shown that diethylbenzene isomers can undergo disproportionation to form this compound, indicating the reversibility of these ethyl group transfer reactions. researchgate.net

Cracking Reactions and Kinetic Parameters

At higher temperatures, the acid-catalyzed cracking of this compound becomes more prominent. researchgate.netacs.org This reaction involves the cleavage of the ethyl groups from the aromatic ring, leading to the formation of lower alkylated benzenes such as diethylbenzene (DEB) and ethylbenzene (EB). researchgate.net

Kinetic studies on the transformation of this compound over ZSM-5 zeolite catalysts have determined the relative activation energies for the different reaction pathways. The apparent activation energies follow the order: E(secondary cracking) > E(primary cracking) > E(isomerization). researchgate.netacs.org This indicates that isomerization requires the least amount of energy to proceed and will be favored at lower temperatures, while cracking reactions, particularly secondary cracking of the initial products, require higher energy input.

Table 2: Apparent Activation Energies for this compound Transformation over ZSM-5

Reaction Pathway Relative Apparent Activation Energy
Isomerization Lowest
Primary Cracking Intermediate

Transalkylation with Ethylbenzene and Synergistic Effects

Transalkylation is a key reaction in which an alkyl group is transferred from one aromatic molecule to another. The transalkylation of this compound (TEB) with ethylbenzene (EB) is an important industrial process used to produce diethylbenzene (DEB), a valuable chemical intermediate. researchgate.netacs.orgkaust.edu.sa This reaction is typically carried out over zeolite catalysts at temperatures ranging from 350 to 500°C. researchgate.netacs.org

A notable feature of this reaction is the observation of a synergistic effect. researchgate.netacs.org The conversion of 1,3,5-TEB and the selectivity towards DEB are significantly enhanced when the reaction is carried out in the presence of ethylbenzene, compared to the transformation of pure 1,3,5-TEB alone. researchgate.netacs.org For instance, in one study, the conversion of 1,3,5-TEB increased from 40% to 50%, while the selectivity for DEB rose from 17% to 36% when it was co-fed with ethylbenzene. researchgate.net This synergy highlights the efficiency of the transalkylation pathway in converting both over-alkylated (TEB) and under-alkylated (benzene, formed from cracking) species into the desired product.

Table 3: Chemical Compounds Mentioned

Compound Name
1,2,3-Triethylbenzene
1,2,4-Triethylbenzene
This compound
1,4-Dicyanobenzene
1,4-Diethylbenzene
Benzene
Diethylbenzene
Ethyl diazoacetate
Ethylbenzene
Triflic acid

Computational and Theoretical Studies of 1,3,5 Triethylbenzene and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational studies on 1,3,5-triethylbenzene and its derivatives. By approximating the electron density of a molecule, DFT offers a computationally efficient yet accurate means to investigate its electronic structure and predict a wide range of properties, from stable conformations to the energetics of chemical reactions.

The this compound scaffold is a classic example of an overcrowded aromatic system where steric interactions between the ethyl groups dictate the molecule's three-dimensional structure. Computational studies, often employing DFT and other methods like Hartree-Fock (HF), have been instrumental in analyzing the conformational landscape of these molecules. nih.govbeilstein-journals.org The work of Mislow on hexaethylbenzene, a closely related analogue, established that the conformation with an alternating up-down arrangement of the ethyl substituents relative to the benzene (B151609) ring is the global energy minimum. nih.govbeilstein-journals.org This preference is a direct consequence of minimizing steric clash between adjacent bulky groups.

Computational analyses of this compound-based hosts have confirmed that the steric gearing of the ethyl groups directs attached binding elements toward the same face of the central ring. beilstein-journals.orgnih.gov This preorganized "up-up-up" (uuu) conformation is crucial for their function in molecular recognition. beilstein-journals.org While crystal structures can be influenced by packing effects in the solid state, DFT geometry optimizations provide a clear picture of the intrinsic conformational preferences. csic.esacs.org For instance, DFT calculations have been used to study various conformers of overcrowded systems, such as 1,3,5-substituted 2,4,6-trimethoxybenzenes, to understand their structural dynamics. researchgate.net

A comparative computational study on hosts with this compound scaffolds versus those with 1,3,5-trimethylbenzene scaffolds concluded that the steric gearing provided by the ethyl groups offers a distinct energetic advantage for preorganization, though the magnitude can vary depending on the specific interacting groups. nih.govconsensus.app

Table 1: Calculated Energies for Hexaethylbenzene Conformations (HF/6-31G)*

ConformationRelative Energy (kcal/mol)
ududud0.00
uddudd4.30
uuddudNot Reported
uuudddNot Reported
uuuuddNot Reported
uuuuudNot Reported
uuuuuuNot Reported

This table is based on data repeating the calculations of Mislow, showing the significant stability of the alternating up-down (ududud) conformer. nih.gov

DFT calculations are a powerful tool for mapping reaction pathways and determining the energy barriers associated with them. By locating and characterizing the transition state (TS) structures, researchers can predict the feasibility and kinetics of a reaction. In the context of this compound, DFT has been applied to understand its formation and reactivity.

For example, in a study of the ruthenium-catalyzed hydroboration of alkynes, DFT calculations were used to investigate a potential side-reaction: the [2+2+2] cycloaddition of terminal alkynes. acs.org The calculations revealed that this pathway, which would form a stable this compound derivative, is extremely exergonic (releasing 102.6 kcal/mol), explaining its potential to inhibit the desired reaction. acs.org

Similarly, DFT has been used to probe the mechanism of iron-catalyzed C-H functionalization of this compound. tdx.cat These calculations helped to elucidate the transition states for different pathways, including the formal insertion at an arene C-H bond and a minor pathway involving alkyl migration, thereby explaining the observed product distribution. tdx.cat The ability to model the energetics of competing transition states is a key strength of DFT in mechanistic chemistry.

A crucial test for any theoretical model is its ability to predict the outcome of reactions, particularly regioselectivity, where a reaction can occur at multiple sites on a molecule. DFT has shown considerable success in this area, but also highlights the complexities of real chemical systems.

In the aforementioned study on alkyne hydroboration, DFT calculations predicted a trans- to cis-product ratio of 95:5 for 3-hexyne (B1328910) at room temperature. acs.org This prediction was in excellent agreement with the experimentally observed ratio of 97:3 for a similar alkyne, demonstrating the predictive power of the computational model. acs.org

However, discrepancies can also arise. For instance, in some reactions involving derivatives like 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (B60834), DFT-predicted regioselectivity may differ from experimental outcomes. These differences often underscore the importance of factors that can be challenging to model accurately, such as the explicit role of solvent molecules and entropic effects, which may require more sophisticated computational models for precise correlation.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations allow researchers to observe the motion of atoms and molecules over time. This is particularly useful for studying the dynamic behavior of flexible molecules like this compound and its derivatives, especially in complex environments.

The significant steric hindrance and defined conformational preferences of the this compound core make it an interesting building block for polymers and other materials. MD simulations are uniquely suited to explore how these molecular-level properties translate to macroscopic behavior.

For example, MD simulations have been used to model the steric crowding of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene derivatives within polymer matrices. Such simulations can correlate the conformational flexibility and intermolecular interactions of the building blocks with experimentally measured properties of the bulk material, such as the glass transition temperature (Tg) in cross-linked polymers. Furthermore, specialized coarse-grained MD methods, like dissipative particle dynamics (DPD), have been developed to model the behavior of alkyl aromatic hydrocarbons, including this compound, to accurately capture properties like liquid-phase densities and freezing transitions. acs.org

Steric-Gearing Effects and Preorganization Principles

The concept of "steric gearing" is central to understanding the utility of the this compound scaffold in supramolecular chemistry. This principle, extensively studied through computational methods, describes how the interlocking of the ethyl groups restricts their rotation and forces them into a coordinated, gear-like motion. nih.govbeilstein-journals.org

This gearing effect is the primary reason for the scaffold's ability to preorganize attached functional groups. nih.govconsensus.app By installing binding elements at the 2,4, and 6 positions, the steric gearing of the ethyl groups at the 1,3, and 5 positions forces the binding groups to point in the same direction, away from the plane of the benzene ring. beilstein-journals.orgbeilstein-journals.org This creates a pre-formed cavity that is ideally suited for binding guest molecules, reducing the entropic penalty associated with organizing the binding site upon complexation. nih.govnih.gov

Computational studies have consistently shown that this preorganization leads to higher binding affinities compared to analogous systems built on unsubstituted or 1,3,5-trimethylbenzene scaffolds, the latter of which lacks the significant steric gearing effect. nih.govbeilstein-journals.org While the principle is robust, its influence can be modulated. For example, in the self-assembly of certain arsenic-thiolate macrobicycles, it was found that steric gearing did not significantly affect the rate of assembly or the equilibrium between different conformers in solution, suggesting that other forces can sometimes override the gearing effect. rsc.org

Influence of Ethyl Groups on Molecular Recognition Element Orientation

The this compound scaffold is widely utilized in supramolecular chemistry to create hosts that can bind specific guest molecules. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The ethyl groups at the 1, 3, and 5 positions of the benzene ring are not merely passive structural elements; they play a crucial role in dictating the orientation of the molecular recognition elements attached to the scaffold. beilstein-journals.orgnih.govnih.govbeilstein-journals.org This influence is primarily attributed to a phenomenon known as "steric gearing." beilstein-journals.orgnih.govnih.govbeilstein-journals.org

The concept of steric gearing, first systematically studied in hexaethylbenzene, describes how the steric bulk of the ethyl groups forces them to adopt an alternating "up-down" conformation relative to the plane of the benzene ring to minimize steric strain. beilstein-journals.orgnih.gov This conformational preference, in turn, directs the binding elements, which are typically attached at the 2, 4, and 6 positions, to converge on the same face of the central ring. beilstein-journals.orgnih.govnih.govbeilstein-journals.org This preorganization of the binding elements into a convergent geometry is a key factor in enhancing the binding affinity of the host for its target guest molecule. beilstein-journals.orgnih.govnih.govbeilstein-journals.org

Crystallographic data from the Cambridge Structural Database provides evidence for this orienting effect. A survey of 126 crystal structures of tripodal hosts based on this compound revealed that a significant majority, 68.3%, adopted the desired up-down alternating conformation where all binding elements were positioned on one side of the benzene ring. nih.gov In contrast, a similar analysis of 194 crystal structures of hosts derived from 1,3,5-trimethylbenzene, which lacks the same degree of steric gearing, showed that only 45.4% were in the ideal "binding" conformation with all three binding elements on the same face. beilstein-journals.orgbeilstein-journals.org This highlights the significant influence of the ethyl groups in preorganizing the host molecule for guest recognition. beilstein-journals.orgbeilstein-journals.org

The table below summarizes the conformational preferences observed in the solid state for hosts based on this compound and 1,3,5-trimethylbenzene scaffolds.

Scaffold TypeTotal Structures SurveyedStructures in "Binding" ConformationPercentage in "Binding" Conformation
This compound1268668.3%
1,3,5-Trimethylbenzene1948845.4%

This table illustrates the higher propensity of this compound scaffolds to adopt a preorganized conformation for molecular recognition compared to their 1,3,5-trimethylbenzene counterparts, as supported by crystallographic data. beilstein-journals.orgnih.govbeilstein-journals.org

Energetic Advantages of Triethylbenzene (B13742051) Scaffolds over Trimethylbenzene Analogues

Computational studies have quantified the energetic benefits of using a this compound scaffold over a 1,3,5-trimethylbenzene analogue in supramolecular hosts. beilstein-journals.orgnih.gov The steric gearing provided by the ethyl groups not only influences the orientation of the binding elements but also confers an energetic advantage. beilstein-journals.orgnih.govkisti.re.kr However, the magnitude of this advantage can be modest and is dependent on the specific chemical groups involved in the host-guest interaction. beilstein-journals.orgnih.govkisti.re.kr

Calculations have shown that the energetic preference for the "binding" conformation is generally greater for hosts with ethyl substituents compared to those with methyl groups. For instance, in a host molecule featuring imidazolium (B1220033) binding elements, the energetic preference for the binding conformation was calculated to be 3.8 kcal/mol for the ethyl-substituted version, whereas it was only 0.5 kcal/mol for the methyl-substituted analogue. beilstein-journals.org Similarly, for a pyrazole-based host, the energetic advantage was 2.9 kcal/mol for the triethylbenzene scaffold compared to 0.8 kcal/mol for the trimethylbenzene version. beilstein-journals.org These findings suggest a clear, albeit variable, energetic benefit conferred by the ethyl groups. beilstein-journals.org

Experimental data from the literature, comparing the binding affinities of analogous this compound and 1,3,5-trimethylbenzene-based hosts, further corroborates these computational findings. While the differences in binding affinity can range from negligible to a 17-fold enhancement, the average change in Gibbs free energy (ΔΔG) across several studied systems is approximately 0.4 kcal/mol in favor of the ethyl-substituted hosts. beilstein-journals.org

The following table presents a comparison of calculated energetic preferences for the "binding" conformation in representative host structures.

Host TypeBinding ElementEnergetic Preference for "Binding" Conformation (kcal/mol)
This compound Scaffold
Imidazolium3.8
Pyrazole2.9
1,3,5-Trimethylbenzene Scaffold
Imidazolium0.5
Pyrazole0.8

This table showcases the calculated energetic advantage of the "binding" conformation in hosts with this compound scaffolds compared to their 1,3,5-trimethylbenzene counterparts, indicating a more favorable preorganization for guest binding. beilstein-journals.org

Entropy Considerations in Host-Guest Systems

Several aspects of entropy can influence guest binding in these systems, including translational, vibrational, solvation, and configurational entropy. beilstein-journals.org

Translational Entropy : The reduction in translational freedom upon the binding of a host and guest is a significant entropic penalty. However, it is generally assumed that the presence of ethyl versus methyl groups on the scaffold has a negligible effect on this aspect of entropy. beilstein-journals.org

Vibrational and Solvation Entropy : Changes in vibrational entropy and the entropy of solvent molecule reorganization upon complexation are expected to be highly system-dependent. beilstein-journals.org The specific nature of the host, guest, and solvent will dictate the magnitude and direction of these entropic contributions.

Configurational Entropy : This is a key area where the this compound scaffold can offer an advantage. By reducing the number of accessible conformations of the host molecule in its unbound state, the entropic cost of adopting the specific "binding" conformation is lowered. acs.org The steric gearing of the ethyl groups effectively limits the conformational space that the host can explore, thus pre-paying some of the entropic penalty for binding.

Advanced Spectroscopic Characterization Techniques in 1,3,5 Triethylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of 1,3,5-triethylbenzene-based compounds.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure and assessing the purity of this compound and its derivatives. nih.govnih.govguidechem.comchemicalbook.comsigmaaldrich.com In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a singlet, a consequence of the molecule's C₃ symmetry. The ethyl groups give rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their integration values confirming the proton count.

¹³C NMR spectroscopy provides complementary information, with distinct signals for the aromatic carbons and the ethyl group carbons, further verifying the substitution pattern. nih.govnih.govguidechem.com For instance, in derivatives such as 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834), the ¹³C NMR spectrum shows specific chemical shifts for the methylene carbons attached to bromine (CH₂Br) and the aromatic carbons adjacent to these groups, confirming the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic H: singlet; Ethyl -CH₂-: quartet; Ethyl -CH₃: tripletAromatic C; Ethyl -CH₂-; Ethyl -CH₃-
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene Methylene (-CH₂Br): ~4.7 ppm; Ethyl -CH₂-: ~2.8 ppm; Ethyl -CH₃: ~1.3 ppmMethylene (CH₂Br): ~30-35; Aromatic C adjacent to bromomethyl: ~125-135

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters.

The purity of a sample can be readily assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The synthesis of tripodal 1,3,5-tris(phenoxymethyl)-2,4,6-triethylbenzene analogues has been structurally characterized using IR, ¹H NMR, ¹³C NMR spectroscopy, and HRMS. researchgate.net

NMR titration is a powerful method used to study non-covalent binding interactions in supramolecular chemistry, where this compound often serves as a scaffold. mit.edubeilstein-journals.org By systematically adding a guest molecule to a solution of a host molecule based on the this compound framework and monitoring the changes in the chemical shifts of specific protons, the strength and nature of the host-guest interaction can be quantified. researchgate.netbeilstein-journals.org

These studies have been instrumental in understanding how the preorganization of binding elements on the this compound scaffold enhances binding affinity for various guests. beilstein-journals.org For example, NMR titration has been used to measure the binding constants between receptors built on this scaffold and guest species like urea (B33335) derivatives. researchgate.net The changes in the chemical shifts of the host's protons upon addition of the guest provide evidence for the formation of a host-guest complex and allow for the determination of the association constant (Ka). nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. researchgate.net This is particularly important for confirming the successful synthesis of new this compound derivatives. The experimentally determined monoisotopic mass can be compared to the calculated mass for a proposed formula, with a high degree of agreement providing strong evidence for the compound's identity. uni.lu For this compound itself, with a molecular formula of C₁₂H₁₈, the expected monoisotopic mass is 162.14085 Da. uni.lunist.gov

Mass spectrometry is particularly useful for the characterization of halogenated derivatives of this compound. The presence of isotopes for halogens like bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) in characteristic natural abundances leads to a distinctive isotopic pattern in the mass spectrum. rsc.org

For instance, a compound containing three bromine atoms, such as 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, will exhibit a unique pattern of peaks for the molecular ion, reflecting the different combinations of bromine isotopes. Analysis of this isotopic pattern provides definitive confirmation of the number of halogen atoms present in the molecule. This technique has been applied in studies involving the bromination and chlorination of 1,3,5-trialkylbenzene derivatives. scispace.comresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (Ų)
[M+H]⁺163.14813135.8
[M+Na]⁺185.13007144.0
[M-H]⁻161.13357139.7
[M+NH₄]⁺180.17467157.4
[M+K]⁺201.10401141.5

Data sourced from computational predictions. uni.lu

X-ray Crystallography

X-ray crystallography is a powerful technique that provides precise three-dimensional structural information about molecules in the solid state. For this compound derivatives, this technique has been crucial for understanding their conformational preferences and intermolecular interactions in the crystalline phase. rsc.orgnih.govrsc.org

Single-Crystal Structure Determination of this compound Derivatives

Researchers synthesize derivatives by attaching various functional side-arms to a 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene precursor. bruker.comchemrxiv.org For instance, derivatives bearing halogenophenoxy groups, researchgate.net benzotriazolyl moieties, bruker.com or hydroxymethyl functions chemrxiv.org have been synthesized. Crystals suitable for X-ray analysis are typically grown by slow evaporation of a solvent from a solution of the purified compound. bruker.comrsc.org The resulting diffraction data provides detailed structural information, confirming the covalent connectivity and revealing the molecule's conformation and how it packs within the crystal lattice. researchgate.netchemrxiv.orgrsc.orgacs.org

Analysis of Supramolecular Motifs and Intermolecular Interactions (e.g., N-H∙∙∙F, C-H∙∙∙F, C-H∙∙∙π)

The functional groups appended to the this compound scaffold dictate the types of non-covalent interactions that govern the formation of larger supramolecular assemblies. Single-crystal structures provide the geometric data necessary to identify and analyze these weak interactions.

In derivatives containing pyridinium (B92312) and aminopyrimidine units, interactions with counterions like hexafluorophosphate (B91526) (PF₆⁻) are prominent. nist.govlibretexts.org Detailed analysis reveals the presence of specific hydrogen bonds, such as N-H∙∙∙F and C-H∙∙∙F, which are crucial for anion recognition and binding within the cavity formed by the receptor's side-arms. nist.govlibretexts.org For example, in one such complex, the PF₆⁻ ion is held in the receptor cavity by a N-H∙∙∙F bond with a H∙∙∙F distance of 2.21(1) Å and three C-H∙∙∙F bonds with H∙∙∙F distances ranging from 2.39 to 2.55 Å. nist.gov

Furthermore, C-H∙∙∙π interactions are frequently observed, where a C-H bond from one molecule interacts with the electron-rich π-system of an aromatic ring on an adjacent molecule. researchgate.net These, along with other weak forces like C-H···N hydrogen bonds and halogen bonds (Hal···Hal and Hal···π), play a significant role in stabilizing the crystal packing. bruker.comresearchgate.net

Conformational Preferences in the Solid State

The this compound core is not merely a passive linker; its ethyl groups sterically influence the orientation of the attached functional arms. In the solid state, derivatives of this compound show a strong preference for a specific conformation where the substituents are arranged in an "up-down" alternating pattern relative to the central benzene (B151609) ring. nih.govbruker.comchemrxiv.org This is often referred to as the 1,3,5-alternate or aaa conformation. researchgate.netrsc.org

This preferred conformation places the three ethyl groups on one face of the benzene ring and the three functional side-arms on the opposite face. rsc.org This pre-organization is critical for creating a convergent arrangement of binding elements, which is advantageous for molecular recognition. nih.govwikipedia.org A survey of the Cambridge Structural Database (CSD) on 126 tripodal hosts based on this compound found that a significant majority adopt this conformation. nih.govwikipedia.org

Conformational Analysis of Tripodal Hosts in the Cambridge Structural Database
Scaffold TypeTotal Structures AnalyzedStructures in Preferred ConformationPercentage in Preferred Conformation (%)
This compound1268668.3
1,3,5-Trimethylbenzene1948845.4

However, deviations from this ideal conformation can occur. For instance, some 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives bearing halogenophenoxy groups show an aab arrangement, where two arms are on one side and the third is on the other. researchgate.net Similarly, certain tripodal analogues with hydroxymethyl functions were found not to adopt the expected 1,3,5-alternate conformation in the solid state. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within molecules and is particularly useful for monitoring binding events that perturb these transitions.

Binding Ability Evaluation in Carbohydrate Recognition

Derivatives of this compound functionalized with chromophoric and hydrogen-bonding groups can act as receptors for carbohydrates. UV-Vis spectroscopy serves as a straightforward and non-demanding technique to screen the binding ability of these receptors towards a variety of carbohydrates in solution. The complexation of a carbohydrate guest by the receptor host can alter the electronic environment of the chromophores, leading to a detectable change in the UV-Vis spectrum, such as a shift in the absorption maximum or a change in absorbance intensity. This allows for the evaluation and quantification of binding affinities. For example, tripodal receptors based on a this compound scaffold with trihydroxybenzoyl groups have been assessed for their carbohydrate-binding ability using this method.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a species in solution. It is employed to study this compound derivatives that incorporate redox-active moieties, such as ferrocene (B1249389) or metal complexes. chemrxiv.org

In a typical CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential. The resulting plot of current versus potential (a voltammogram) provides information on the redox potentials and the stability of the oxidized and reduced forms of the molecule. For instance, the electrochemical interdependence of copper centers in a trinuclear copper(I) complex held by a 1,3,5-tris[bis(pyridin-2-ylmethyl)aminomethyl]-2,4,6-triethylbenzene ligand was investigated by cyclic voltammetry. chemrxiv.org Similarly, the solution-phase voltammetry of a modular podand, 1,3,5-tris(3-((ferrocenylmethyl)amino)pyridiniumyl)-2,4,6-triethylbenzene hexafluorophosphate, has been studied to characterize its electrochemical behavior. In a study of a 1,3,5-triphenylbenzene (B1329565) derivative with three ferrocene units, CV revealed a linear dependence of the oxidation current signal intensity versus the square root of the scan rate, indicating a diffusion-controlled process.

Representative Electrochemical Data for Redox-Active Systems
Compound TypeTechniqueKey FindingReference
Bis(tetrathiafulvalene)-1,3,5-TriazineCyclic VoltammetryReversible oxidations at +0.43 V and +0.76 V vs SCE.
Triferrocenyl-substituted 1,3,5-triphenylbenzeneCyclic VoltammetryLinear dependence of current vs. sqrt(scan rate), indicating diffusion control.
Cu(I) complex of this compound ligandCyclic VoltammetryInvestigation of electrochemical interdependence of metal centers. chemrxiv.org

Electron Paramagnetic Resonance (EPR) in Radical Mechanistic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for studying chemical species that have unpaired electrons, such as radicals. wikipedia.orgbruker.com It is the only method that directly detects unpaired electrons and can provide information on the identity and electronic structure of paramagnetic species. bruker.com

While not as commonly reported for this compound itself, EPR has been instrumental in mechanistic studies of its derivatives when they are involved in radical-based processes. nih.gov In a notable example, a paired electrochemical reaction involving this compound was investigated. chemrxiv.orgrsc.org To gain insight into the reaction mechanism, EPR experiments were performed using a spin trap (5,5-dimethyl-1-pyrroline N-oxide, DMPO). The detection of a distinct signal provided conclusive evidence for a free radical mechanism. researchgate.netrsc.org The observed g-factor for the spin adduct, a key parameter in EPR, was reported as 2.00674, which is very close to the value for a free electron (g ≈ 2.0023), confirming the radical nature of the intermediate. rsc.org This application highlights the power of EPR in elucidating complex reaction pathways involving transient radical species derived from the this compound scaffold.

Applications of 1,3,5 Triethylbenzene in Supramolecular Chemistry

Design and Synthesis of Molecular Recognition Scaffolds

The design of molecular recognition scaffolds based on 1,3,5-triethylbenzene leverages its inherent structural properties to create host molecules with well-defined three-dimensional cavities. researchgate.netrsc.org The synthesis is often straightforward, making it an accessible and versatile template for presenting recognition elements in a convergent fashion. beilstein-journals.org This approach allows for the creation of receptors tailored for a diverse range of guest species, from simple anions to complex carbohydrates. researchgate.net

Triethylbenzene (B13742051) as a Platform for Tripodal Receptors

The this compound core is exceptionally well-suited as a platform for tripodal receptors, which feature three "arms" or binding units. mdpi.com The steric hindrance from the ethyl groups forces them to orient on one face of the central benzene (B151609) ring, consequently directing the three functional substituents attached at the 2, 4, and 6 positions toward the opposite face. beilstein-journals.orgbeilstein-journals.org This creates a stable, cone-like conformation where the binding elements converge, forming a pre-organized cavity for guest encapsulation. beilstein-journals.orgnih.govrsc.org This conformational preference, where all binding arms point in the same direction, is a key feature of these tripodal systems. semanticscholar.org

The synthesis of these receptors typically involves the functionalization of a this compound derivative. A common precursor is 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which can be reacted with various molecules to introduce the desired binding moieties. mdpi.comcsic.es For instance, C₃-symmetric tris-urea receptors have been synthesized in four steps starting from this compound. jst.go.jp This modular approach facilitates the construction of receptors with diverse functionalities capable of binding a wide range of guest molecules. researchgate.net

Preorganization of Binding Elements for Enhanced Affinity

A central principle in supramolecular chemistry is preorganization, where a host molecule's binding sites are already in a conformation suitable for complexing a guest, thus minimizing the entropic penalty associated with binding. The this compound scaffold is a prime example of a non-macrocyclic system that achieves effective preorganization. beilstein-journals.orgrsc.org The steric gearing of the ethyl groups confers an energetic advantage that locks the attached binding arms into a convergent arrangement. nih.govnih.govconsensus.app

This preorganization significantly enhances binding affinity compared to analogous receptors built on more flexible or unsubstituted platforms. beilstein-journals.orgrsc.org While scaffolds based on 1,3,5-trimethylbenzene also improve binding compared to unsubstituted analogues, computational and experimental studies show that the steric gearing from the larger ethyl groups provides a greater energetic advantage for preorganization. nih.govbeilstein-journals.org This advantage, while sometimes small, is crucial for developing highly efficient receptors. nih.govnih.gov Analysis of crystal structures reveals that a high percentage of tripodal hosts based on this compound adopt the desired alternating conformation where all binding elements are on the same face of the central ring. beilstein-journals.org

Host-Guest Chemistry and Binding Affinities

The tripodal receptors synthesized from this compound scaffolds have been extensively studied for their host-guest chemistry, demonstrating selective binding for various guest molecules through precisely arranged non-covalent interactions.

Anion Recognition by Cationic Triethylbenzene Derivatives

Derivatives of this compound featuring cationic groups have proven to be highly effective receptors for anions. mdpi.com By incorporating positively charged moieties such as pyridinium (B92312), imidazolium (B1220033), or ammonium (B1175870) groups into the tripodal arms, receptors can be designed to bind anions through strong electrostatic interactions and hydrogen bonds. mdpi.comnih.govnih.gov These receptors have shown remarkable efficacy in recognizing a variety of anions, including biologically and environmentally significant species like phosphate (B84403), sulfate, citrate (B86180), and halides. researchgate.netsemanticscholar.orgacs.orgnih.gov

The preorganized nature of the scaffold often leads to high association constants and selectivity. semanticscholar.orgrsc.org For example, a tripodal receptor with pyrrole-functionalized arms demonstrates a high binding constant for the dihydrogen phosphate anion (H₂PO₄⁻) in acetonitrile (B52724). nih.gov Similarly, cryptands capped with a this compound unit exhibit strong interactions and high selectivity for the acetate (B1210297) anion. rsc.org The combination of a tripodal platform with squaramide units on a 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene scaffold creates a powerful array of hydrogen-bond donors for anion binding. mdpi.comsemanticscholar.org

Binding Constants of Cationic this compound Receptors for Various Anions
Receptor TypeAnionBinding Constant (Kₐ) / M⁻¹SolventReference
Pyrrole-functionalized tripodal receptor (7)H₂PO₄⁻140,000Acetonitrile nih.gov
Dipyrromethane-functionalized tripodal receptor (8)H₂PO₄⁻6,500,000Acetonitrile nih.gov
Tren-capped cryptand with this compound (35)AcO⁻> 10,000Not Specified rsc.org
Tren-capped cryptand with this compound (35)F⁻, Cl⁻< 3,333Not Specified rsc.org
Tripodal squaramide receptor (1) with Na⁺Cl⁻39,400DMSO/Water semanticscholar.org

Carbohydrate Binding Studies with Tripodal Receptors

Tripodal receptors based on the this compound framework have been successfully employed as synthetic lectins for the recognition of carbohydrates. rsc.orgrsc.org The convergent display of hydrogen-bonding groups on the scaffold allows for effective and selective binding to the hydroxyl groups of sugars. acs.org

A notable example is a tricatecholic receptor, synthesized in four steps from this compound and pyrogallol, which was investigated for its ability to bind various monosaccharides. nih.govacs.org This receptor demonstrated selectivity, for example, binding octyl α-D-mannopyranoside with a higher affinity than octyl β-D-glucopyranoside. acs.org Other research has focused on the recognition of biologically important polysaccharides. Tripodal receptors with trihydroxybenzoyl groups have been shown to selectively recognize mannose-based polysaccharides, which is significant due to the prevalence of such structures on the surface of pathogens like HIV. csic.escsic.esresearchgate.net These findings open avenues for potential anti-infective therapies. csic.esresearchgate.net The binding affinities in these systems are often determined using ¹H NMR titrations, and specific protocols have been developed to accurately assess these interactions, which can involve complex equilibria. acs.orgnih.gov

Binding Affinities of Tripodal Receptors for Carbohydrates
ReceptorCarbohydrate Guest (Octyl Glycoside)Affinity (BC₅₀) / mMSolventReference
Tricatecholic Receptorα-Mannoside0.87CDCl₃ acs.org
β-Mannoside1.5CDCl₃ acs.org
α-Glucoside3.8CDCl₃ acs.org
β-Glucoside5.2CDCl₃ acs.org
Trisureidic Receptor (1a)Octylglycosides (Glc, Gal, Man, GlcNAc)1 - 6CDCl₃ nih.gov

Influence of Solvent Polarity on Binding in Competitive Media

The solvent environment plays a critical role in the host-guest interactions of receptors derived from this compound. The polarity and competitive nature of the solvent can significantly influence binding affinities. mdpi.comontosight.ai

For anion recognition, some highly efficient receptors maintain their binding capabilities even in competitive aqueous media. For instance, a receptor for citrate showed only a minor decrease in its association constant when moving from pure water to a solution containing high concentrations of buffer and chloride ions. researchgate.net Conversely, other cationic receptors that exhibit strong anion binding in less polar solvents like acetonitrile see their effectiveness diminish in aqueous solutions. mdpi.com This is because water molecules can effectively solvate both the host and the guest, increasing the energetic cost of complex formation. acs.org

Carbohydrate recognition in aqueous media is particularly challenging because water is a polar, hydrogen-bonding solvent that competes directly with the carbohydrate guest for the receptor's binding sites. semanticscholar.org Despite this, receptors have been developed that function in highly competitive media such as DMSO or even water-rich environments. mdpi.comcsic.esresearchgate.net In some cases, the hydrophobic effect in water can be harnessed to promote stronger binding by encouraging more intimate contact between the host and guest. cam.ac.uk However, generally, moving to more polar and competitive solvents leads to a reduction in binding affinity due to the energy required to desolvate the interacting species. acs.org

Self-Assembly and Supramolecular Architecture Formation

The this compound scaffold is a cornerstone in the field of supramolecular chemistry, primarily due to its unique ability to direct the self-assembly of complex, well-defined architectures. The ethyl groups at the 2,4,6-positions of the benzene ring are not merely substituents; they play a crucial role in the preorganization of functional groups attached at the 1,3,5-positions. This "steric gearing" effect forces the functionalized side-arms to adopt specific conformations, which in turn dictates the nature and structure of the resulting supramolecular assembly. beilstein-journals.orgnih.govnih.gov This preorganization is fundamental to creating host molecules and other supramolecular systems with high efficacy. nih.govbeilstein-journals.org

The self-assembly of this compound derivatives is driven by a host of non-covalent interactions, including hydrogen bonds, halogen bonds, and C-H···π interactions. The specific nature of these interactions and the resulting supramolecular architecture are highly dependent on the chemical nature of the functional groups appended to the central benzene core.

Influence of Functional Groups on Supramolecular Assembly

The versatility of the this compound scaffold is demonstrated by the diverse supramolecular structures that can be achieved by varying its peripheral functional groups.

Halogenophenoxy Derivatives: Studies on 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups have revealed a pronounced tendency to form dimeric structures in the solid state. rsc.org The conformation of the side-arms and the specific interactions holding the dimers together are influenced by the position of the halogen atoms. For instance, derivatives without ortho-substituted halogenophenoxy groups typically exhibit an "aab" arrangement (two side-arms oriented on one side of the benzene ring and the third on the opposite side) and are held together by C-H···O and C-H···π interactions. rsc.org In contrast, an ortho-substituted derivative adopts an "aaa" orientation (all three side-arms on the same side), with the dimeric structure being stabilized by Br···Br and Br···O interactions. rsc.org The association of these dimers into larger architectures is then mediated by halogen bonds (Hal···Hal and Hal···π) and C-H···Hal hydrogen bonds. rsc.org

Pyridinium and Pyrimidinyl Derivatives: The incorporation of pyridinium and aminopyrimidine/aminopyridine units onto a this compound scaffold has been explored for the development of anion receptors. mdpi.comnih.gov In the crystalline state, these cationic derivatives demonstrate a propensity to form a cavity with their three functionalized side-arms, which can encapsulate a counterion such as hexafluorophosphate (B91526) (PF6⁻). mdpi.comnih.gov The stability of these host-guest complexes is derived from N-H···F and C-H···F hydrogen bonds between the receptor and the anion. mdpi.comnih.gov This highlights the utility of the this compound framework in creating pre-organized binding pockets.

Tris-urea Derivatives: A C₃-symmetric tris-urea compound based on a this compound framework has been shown to act as a low-molecular-weight gelator, forming supramolecular gels. jst.go.jp This demonstrates that the scaffold can be used to construct molecules that self-assemble into extended fibrous networks, a hallmark of gel formation.

The following table summarizes key research findings on the self-assembly of various this compound derivatives.

Derivative TypeFunctional GroupsKey Non-Covalent InteractionsResulting Supramolecular ArchitectureReference(s)
HalogenophenoxyHalogenophenoxy groupsC-H···O, C-H···π, Hal···Hal, Hal···O, Hal···π, C-H···HalDimeric structures, with further association via halogen bonds rsc.org
Pyridinium/PyrimidinylPyridinium, Aminopyrimidine/AminopyridineN-H···F, C-H···FHost-guest complexes with encapsulated anions mdpi.comnih.gov
Benzotriazolyl(1H-benzotriazol-1-yl)methylC-H···N, van der Waals forcesAlternating arrangement of substituents, weak molecular cross-linking iucr.orgnih.gov
Tris-ureaUrea (B33335) derivativesNot specifiedSupramolecular gels jst.go.jp

Applications of 1,3,5 Triethylbenzene in Materials Science

Building Blocks for Hyperbranched Polymers and Dendrimers

The tripodal nature of 1,3,5-triethylbenzene derivatives makes them ideal candidates for the construction of complex, three-dimensional macromolecular architectures such as hyperbranched polymers and dendrimers. These materials are characterized by their highly branched structures, numerous end groups, and unique physical and chemical properties. researchgate.net

While not a direct derivative of this compound, the related compound 1,3,5-tris(aminomethyl)benzene serves as a core for synthesizing dendritic structures. This is achieved by reacting 1,3,5-tris(bromomethyl)benzene (B90972) with sodium azide (B81097) to form 1,3,5-tris(azidomethyl)benzene, which is then reduced to yield the triamine core. This core can then be further functionalized to build up dendritic macromolecules. A similar strategy involves the reaction of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene to form novel cage-like structures. researchgate.netresearchgate.net

A key derivative of this compound in polymer synthesis is 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (B60834). The three bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions, making this compound a versatile building block for various polymers. For instance, it can be used to create complex molecular architectures like cages and polymers. The reaction with potassium phthalimide, for example, yields 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene, a compound used in the production of advanced materials.

Advanced Polymer and Resin Production

Derivatives of this compound are utilized in the production of high-performance polymers and resins, contributing to enhanced material properties.

Derivative Application in Polymer Production Resulting Property Enhancement
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzeneCrosslinking agentEnhanced thermal stability and mechanical strength
2,4-Bis(bromomethyl)-1,3,5-triethylbenzeneCrosslinking agentImproved strength, durability, and stability of polymers and resins lookchem.com

Nanomaterials and Porous Carbon Synthesis

This compound has found a niche application in the fabrication of advanced nanomaterials, particularly in the synthesis of porous carbon structures.

In the synthesis of boron-doped ordered mesoporous carbon (B-OMC), this compound is employed as an expanding agent. rsc.orgrsc.org The addition of aromatic compounds like this compound during the synthesis process leads to an increase in the pore size and pore volume of the resulting B-OMC. rsc.orgrsc.org This is attributed to the hydrophobicity and steric hindrance of the expanding agent molecules. rsc.org The use of this compound as an expanding agent (B-OMC-TEB) has been shown to produce a material with a high boron content, a large surface area, and significantly improved electrochemical performance, including a higher specific capacitance compared to unmodified B-OMC. rsc.orgrsc.org

Expanding Agent Material Effect on Material Properties Specific Capacitance
This compound (TEB)Boron-Doped Mesoporous Carbon (B-OMC-TEB)High boron content (1.54 wt%), largest surface area (693 m² g⁻¹) rsc.orgrsc.org290 F g⁻¹ rsc.orgrsc.org
UnmodifiedBoron-Doped Mesoporous Carbon (B-OMC)Lower surface area and specific capacitance compared to B-OMC-TEB222 F g⁻¹ rsc.org

Organic Electronic Materials

In the field of organic electronics, this compound (TEB) is utilized as a solvent additive to optimize the morphology of the active layer in polymer solar cells (PSCs), thereby enhancing their performance. nih.govresearchgate.net The morphology of the bulk-heterojunction (BHJ) blend, which consists of a polymer donor and an acceptor, is a critical factor that governs the efficiency of charge generation, separation, and transport. jos.ac.cnfrontiersin.org Solvent engineering, including the use of additives, is a key strategy for controlling this morphology. researchgate.netrsc.org

A systematic study on spray-coated polymer solar cells based on the donor PBDB-T-2Cl and the acceptor IT4F investigated the effect of using triple symmetric non-halogenated benzene (B151609) derivatives, including this compound, as additives to a primary chlorobenzene (B131634) (CB) solvent. nih.govfrontiersin.org The addition of 20% TEB to the CB solvent was shown to significantly influence the final device performance. nih.gov

The research revealed that devices fabricated with the 20% TEB blend exhibited the highest short-circuit current density (Jsc) of 18.43 mA/cm². nih.gov This improvement is attributed to the favorable morphology of the active layer. nih.govresearchgate.net Although the power conversion efficiency (PCE) of the TEB-processed device (8.86%) was slightly lower than that of the device made with 1,3,5-trimethylbenzene (TMB) due to a lower fill factor (FF), it was still a substantial improvement over the device fabricated with pure chlorobenzene (6.41%). nih.govfrontiersin.org The use of these symmetric non-halogenated additives was found to promote a preferential face-on molecular orientation in the active layer films, which is beneficial for charge transport. nih.govresearchgate.net

Table 2: Performance of Polymer Solar Cells Fabricated with Different Solvent Systems

Solvent System (20% Additive in 80% CB)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
100% Chlorobenzene (CB)0.8314.3553.706.41
20% Benzene0.8315.3459.517.59
20% 1,3,5-Trimethylbenzene (TMB)0.8618.1465.6810.21
20% this compound (TEB)0.8418.4356.748.86

Data sourced from Lyu et al. (2021). nih.govfrontiersin.org

Coordination Chemistry of 1,3,5 Triethylbenzene Derivatives

Synthesis of Multinucleating Ligands

The 1,3,5-triethylbenzene core serves as a versatile platform for synthesizing di- and trinucleating ligands. sigmaaldrich.comnih.govrsc.orgrsc.orgwikipedia.org By attaching chelating tethers to the aromatic backbone, ligands can be designed to coordinate multiple metal ions in close proximity. cmu.edursc.orgrsc.org

A key feature of this compound derivatives is their ability to enforce a specific conformation on the attached coordinating groups. The steric hindrance between the ethyl groups at the 1, 3, and 5 positions and the substituent groups at the 2, 4, and 6 positions forces the latter to reside on the same side of the benzene (B151609) ring. rsc.orgrsc.org This results in an ababab configuration (where 'a' denotes above and 'b' denotes below the plane of the ring), which is the most thermodynamically stable arrangement due to minimized steric repulsion. rsc.orgrsc.org This preorganization is crucial for creating a convergent arrangement of binding sites, making the scaffold ideal for constructing trinucleating ligands where the metal centers are held in a defined geometry. cmu.edursc.orgrsc.orgbeilstein-journals.orgnih.govnih.gov

The synthesis of these ligands often starts from 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834), a versatile precursor. cmu.edursc.orgrsc.org This compound can be reacted with various nitrogen-containing chelating agents, such as bis(pyridin-2-ylmethyl)amine, to yield the desired trinucleating ligand, for example, 1,3,5-tris[bis(pyridin-2-ylmethyl)aminomethyl]-2,4,6-triethylbenzene (L). cmu.edursc.orgrsc.org The conformational constraint imposed by the triethylbenzene (B13742051) backbone ensures that the donor atoms of the chelating arms are positioned on the same side of the central ring, predisposing the ligand to coordinate three metal ions in a cooperative manner. cmu.edursc.orgrsc.org

The this compound scaffold is not only effective in preorganizing donor groups but also in controlling the separation between the coordinated metal centers. The rigid nature of the benzene core and the defined geometry of the attached tethers lead to predictable metal-metal distances. cmu.edursc.orgrsc.org This is particularly important in the design of model compounds for the active sites of multicore metalloenzymes, where the precise arrangement of metal ions is critical for their function. cmu.edunih.gov For instance, in ascorbate (B8700270) oxidase, a trinuclear copper center plays a key role in oxygenation reactions, with copper-copper distances of 4 to 5 Å. cmu.edu Ligands based on the this compound framework can be tailored to achieve similar metal-metal separations, providing valuable insights into the structure-function relationships of these enzymes. cmu.edursc.orgrsc.org The length and flexibility of the linker moieties between the benzene core and the coordination sites can be varied to fine-tune the distances between the metal centers. rsc.org

Formation and Characterization of Metal Complexes

Ligands derived from this compound readily form complexes with a variety of transition metals, including copper. sigmaaldrich.comnih.govrsc.orgrsc.orgcmu.edursc.orgrsc.org The resulting multinuclear complexes have been characterized using techniques such as NMR spectroscopy, ESI mass spectrometry, and X-ray crystallography. nih.govrsc.orgrsc.orgcmu.edursc.orgrsc.orgacs.org

Both copper(I) and copper(II) complexes have been synthesized using trinucleating ligands based on the this compound scaffold. cmu.edursc.orgrsc.orgnih.gov For example, the ligand 1,3,5-tris[bis(pyridin-2-ylmethyl)aminomethyl]-2,4,6-triethylbenzene (L) reacts with copper(I) sources to form trinuclear complexes such as [(CuI)₃L] and [(CuNCMe)₃L]³⁺. cmu.edursc.orgrsc.org X-ray crystallographic analysis of these complexes confirms that the ligand enforces a close and well-defined arrangement of the three copper(I) centers. cmu.edursc.orgrsc.org Similarly, trinuclear copper(II) complexes have been prepared and studied. nih.govrsc.org The coordination geometry around the copper ions in these complexes is influenced by the nature of the ligand and any ancillary ligands present. acs.orgnih.gov For instance, in some copper(I) complexes, the metal centers exhibit a distorted trigonal pyramidal geometry. nih.gov

ComplexCopper Oxidation StateCoordination GeometryReference
[(CuI)₃L]+1- cmu.edu, rsc.org, rsc.org
[(CuNCMe)₃L]³⁺+1- cmu.edu, rsc.org, rsc.org
Cuᴵ₃(MePym3)(CH₃CN)₃₃+1Trigonal pyramidal acs.org, nih.gov
[(DAM)Cu₃(μ³-O)][Cl]₄+2- acs.org

Cyclic voltammetry has been employed to investigate the electrochemical properties of trinuclear copper complexes derived from this compound-based ligands. cmu.edursc.orgrsc.org These studies reveal the electrochemical interdependence of the copper centers within the complex. The redox behavior of one copper ion can be influenced by the oxidation state of the neighboring metal centers. For example, in the complex [(CuI)₃L], the electrochemical properties are indicative of interactions between the copper ions. cmu.edursc.orgrsc.org The redox potentials of these complexes can be tuned by modifying the ligand environment. The electrochemical behavior of these trinuclear complexes is complex and can be affected by the solvent and the nature of the anions present. rsc.org For instance, in some cases, oxidation of the copper(I) centers can be coupled to chemical reactions involving the solvent. rsc.org

Bioinorganic Applications: Model Compounds for Enzymatic Active Sites

A significant driving force for the development of trinuclear copper complexes with this compound-based ligands is their use as model compounds for the active sites of copper-containing enzymes. cmu.edunih.govacs.orgacs.org Many of these enzymes feature multinuclear copper centers that are essential for their catalytic activity, which includes processes like oxygen transport and activation. nih.gov

The trinuclear copper clusters found in enzymes like ascorbate oxidase and laccase are involved in the four-electron reduction of dioxygen to water. cmu.edunih.gov The synthetic analogues prepared using conformationally constrained ligands derived from this compound provide a platform to study the structural, spectroscopic, and reactivity properties of these biological copper centers. cmu.eduacs.org By mimicking the geometric arrangement and coordination environment of the native active sites, these model compounds can offer insights into the reaction mechanisms of the enzymes. aau.dk For example, the reactivity of trinuclear copper(I) complexes with dioxygen has been investigated, showing that these complexes can induce aromatic ligand hydroxylation, a reaction relevant to the function of monooxygenase enzymes. nih.govresearchgate.net These studies contribute to a better understanding of how the protein environment fine-tunes the properties of the metal centers to achieve specific biological functions.

Environmental Fate and Transformation Studies of 1,3,5 Triethylbenzene

Hydrocarbon Degradation Pathways

The environmental persistence of 1,3,5-Triethylbenzene is largely determined by its susceptibility to biodegradation by microorganisms. Research has been conducted to determine its degradation kinetics in various environmental compartments.

In a comprehensive study investigating the primary biodegradation kinetics of 53 different hydrocarbons, this compound was among the compounds tested. dtu.dkacs.org The experiments used inocula from different aquatic environments—wastewater treatment plant-activated sludge filtrate, seawater, and lake water—to measure degradation at low concentrations (ng/L to µg/L). dtu.dkconcawe.eu This research provides valuable insights into how the compound behaves in different ecosystems. First-order degradation kinetics were successfully obtained for 40 of the hydrocarbons in the activated sludge filtrate, 21 in the lake water, and 18 in the seawater. acs.orgconcawe.eu

The following table summarizes the biodegradation findings for this compound and related compounds from the study.

Table 1: Biodegradation Half-Life of Selected Hydrocarbons in Different Aquatic Environments

Compound Environment Half-Life (days) Degradation Category*
This compound Activated Sludge Filtrate 1.4 1.1
Seawater 10.3 1.1
Lake Water > 27 3.1
1,2,4-Trimethylbenzene Activated Sludge Filtrate 1.4 1.1
Seawater 10.3 1.1
Lake Water > 27 3.1
1,3,5-Trimethylcyclohexane Activated Sludge Filtrate 4.5 1.1
Seawater No Degradation -
Lake Water No Degradation -

Data sourced from a study on the biodegradation kinetics of 53 hydrocarbons. dtu.dkacs.org Category 1.1 indicates a good fit to first-order kinetics; Category 3.1 indicates limited or no degradation observed. acs.org

The results indicate that this compound is readily biodegradable in environments with high microbial activity, such as activated sludge, but shows significantly greater persistence in lake water. acs.orgresearchgate.net

Furthermore, the atmospheric oxidation of this compound contributes to the formation of secondary organic aerosol (SOA). nih.gov In studies conducted under high NOx conditions, it was observed that aromatic precursors like this compound produce a more oxidized SOA compared to large cyclohexane (B81311) compounds. nih.gov This transformation is a key aspect of its environmental fate, influencing air quality and atmospheric chemistry.

Catalytic Cracking and Isomerization in Industrial Processes

In industrial applications, this compound undergoes controlled transformation reactions, primarily isomerization and catalytic cracking. These processes are essential for converting it into more valuable products. Studies using USY-type catalysts in a riser simulator, which mimics industrial fluidized-bed reactors, have elucidated these reaction pathways. acs.org

The transformation of pure this compound involves two main competing reactions:

Isomerization: The ethyl groups migrate around the benzene (B151609) ring to form other isomers, such as 1,2,4-triethylbenzene (B43892) and 1,2,3-triethylbenzene.

Cracking (Dealkylation): An ethyl group is cleaved from the benzene ring, resulting in the formation of compounds like diethylbenzene (DEB) and ethylbenzene (B125841) (EB). acs.org

Notably, this compound does not undergo any significant disproportionation reaction on its own. acs.org The reactivity of this compound is enhanced when it is part of a transalkylation reaction with ethylbenzene. acs.orgkaust.edu.sa This process is particularly important for increasing the yield of desired products like DEB.

Impact of Reaction Conditions on Product Selectivity (e.g., DEB production)

The selectivity of the transformation reactions of this compound is highly dependent on the reaction conditions, particularly temperature and reaction time. By manipulating these parameters, the process can be optimized to favor either isomerization or cracking, thereby controlling the final product distribution.

A study on the transformation of this compound over USY catalysts systematically varied the reaction temperature from 350 to 500 °C with a time on stream ranging from 3 to 15 seconds. acs.org The findings revealed a clear relationship between temperature and the dominant reaction pathway:

Low temperatures favor the isomerization of this compound.

High temperatures promote the cracking reaction, leading to a higher yield of dealkylated products like diethylbenzene and ethylbenzene. acs.org

The selectivity towards Diethylbenzene (DEB) production is significantly influenced by these conditions. In a transalkylation reaction with ethylbenzene, the selectivity for DEB is increased compared to the transformation of pure this compound. acs.org

Table 2: Effect of Reaction Temperature on this compound Transformation

Temperature Range Dominant Reaction Pathway Primary Products
Low (e.g., 350°C) Isomerization 1,2,4-Triethylbenzene, 1,2,3-Triethylbenzene
High (e.g., 500°C) Cracking (Dealkylation) Diethylbenzene (DEB), Ethylbenzene (EB)

Based on findings from transformation studies over USY-type catalysts. acs.org

This ability to direct the reaction outcome by adjusting operational parameters is fundamental to the industrial utilization of this compound for the synthesis of other valuable aromatic compounds. acs.org

Future Research Directions and Emerging Applications

Exploration of Novel Functionalizations

The 1,3,5-triethylbenzene scaffold is a cornerstone for creating complex molecular architectures. sigmaaldrich.comalkalisci.comsigmaaldrich.comfishersci.ca Its ethylated benzene (B151609) core has been widely used as a supramolecular template to arrange molecular-recognition elements. nih.govnih.gov The steric effects of the ethyl groups can direct attached functional groups, influencing the binding affinity and preorganization of host molecules. nih.govnih.gov

Current research has demonstrated its utility in the synthesis of di- and trinucleating ligands, which are crucial for developing catalysts and studying multimetallic interactions. sigmaaldrich.comfishersci.cawikipedia.orgacs.org A key derivative, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, serves as a highly adaptable scaffold for constructing molecular receptors. researchgate.net

Future explorations are focused on expanding the repertoire of chemical transformations on the this compound core. Key areas of investigation include:

Catalytic Borylation: Recent breakthroughs have enabled the platinum-catalyzed C-H borylation of sterically hindered arenes like this compound. acs.orgacs.org This method activates a C(sp²)-H bond shielded by two ortho-ethyl groups to generate 2,6-disubstituted phenylboronic esters, which are valuable building blocks for creating sterically demanding derivatives for use in fields like functional polymers and chiral catalysis. acs.orgacs.org

Carbene Insertion: Iron- and manganese-based catalysts have shown the ability to functionalize the aromatic C-H bonds of this compound via carbene insertion from ethyl diazoacetate, with high selectivity for the sp² C-H bonds over the alkyl C-H bonds. scispace.com

Direct Amination: Research has shown that this compound can undergo aromatic amination in high yields, with minimal amination at the benzylic positions, offering a direct route to nitrogen-containing derivatives. nih.gov

Advanced Receptor Synthesis: Building on its use as a scaffold, researchers are synthesizing derivatives with pyridinium (B92312) and aminopyrimidine/aminopyridine groups to create sophisticated and selective artificial receptors for anions. researchgate.netmdpi.com Similarly, functionalization with halogenophenoxy groups is being explored to study and control supramolecular assembly through halogen bonding. rsc.org

These functionalization strategies are pivotal for synthesizing molecules with precisely controlled three-dimensional structures for applications in catalysis, molecular recognition, and materials science.

Integration into Multifunctional Materials

The inherent structural properties of this compound make it an ideal building block for a new generation of multifunctional materials. ontosight.aiontosight.ai Its potential is being explored in nanomaterials, composites, and functional polymers where its rigid core can impart desirable thermal and mechanical properties. acs.orgacs.orgontosight.aiontosight.ai

Emerging applications where this compound-based structures are making an impact include:

Advanced Energy Materials: Scientists are investigating how the compound can be used to create more efficient materials for energy storage and conversion, including the development of novel solar cells. ontosight.ai

Nanotechnology: It serves as a fundamental component in nanotechnology for creating nanoparticles and other nanostructures with unique properties. ontosight.ai For instance, 1,3,5-triethynylbenzene, a derivative, has been used as a carbon precursor for the controlled synthesis of high-quality graphene. rsc.org

Separation Science: Tripodal diglycolamides based on a this compound scaffold have demonstrated high efficiency in extracting actinide and lanthanide ions. utwente.nl This is particularly relevant for the remediation of radioactive waste from the nuclear fuel cycle. utwente.nl

Molecular Probes and Imaging: The scaffold is being used to construct complex molecular probes, such as those incorporating BODIPY dyes and biotin (B1667282) tags, for potential use in targeted bioimaging. researchgate.net

The ability to functionalize the triethylbenzene (B13742051) core in multiple positions allows for the integration of different chemical functionalities into a single material, leading to synergistic properties and novel applications.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials and molecules based on this compound. Advanced modeling techniques allow researchers to predict molecular properties and guide experimental efforts more efficiently.

Key areas where computational modeling is being applied include:

Supramolecular Chemistry: Computational studies, including those using the Cambridge Structural Database, have been crucial in analyzing the "steric gearing" effect of the ethyl groups in this compound-based scaffolds. nih.govnih.govbeilstein-journals.org These studies compare it with the 1,3,5-trimethylbenzene scaffold to understand how the ethyl groups preorganize binding elements, conferring an energetic advantage that enhances binding affinity in supramolecular hosts. nih.govnih.govconsensus.app

Force Field Development: Coarse-graining approaches like Dissipative Particle Dynamics (DPD) are being developed to model alkyl aromatic hydrocarbons, including this compound. nih.gov These models help in accurately predicting bulk properties such as liquid density and phase behavior under various conditions. nih.gov

Reaction Mechanisms and Energetics: Density Functional Theory (DFT) calculations are employed to study the complexation energies and intermolecular forces between this compound derivatives and other molecules, revealing that interactions are often driven by a combination of dispersion and electrostatic forces. uva.nl Computational analysis has also been applied to understand the functionalization of the compound by iron catalysts. tdx.cat

Property Prediction: Various computational models are used to predict the physicochemical properties of complex hydrocarbons like this compound, including its critical temperature and pressure, which are essential for chemical engineering applications. mdpi.com

These predictive models enable a more rational design of this compound derivatives, optimizing their structure for specific functions in materials science, catalysis, and molecular recognition.

Development of Sustainable Synthesis Routes

In line with the principles of green chemistry, a significant research effort is directed towards developing more environmentally benign and efficient methods for synthesizing this compound and its derivatives. ontosight.ai The goal is to minimize waste, reduce the use of hazardous reagents, and lower energy consumption. tandfonline.com

Promising sustainable approaches include:

Solvent-Free Cyclotrimerization: An environmentally friendly and efficient method has been developed for the regioselective synthesis of 1,3,5-trisubstituted benzenes via the p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)-catalyzed trimerization of alkynes under solvent-free conditions. arkat-usa.orgresearchgate.net This approach avoids toxic solvents and simplifies work-up, providing good to excellent yields. arkat-usa.org

Green Catalysis for Triarylbenzenes: Researchers have described an economical and green conversion of acetophenones into 1,3,5-triarylbenzenes using p-toluenesulfonic acid (PTSA) as a catalyst in a solvent-free reaction. rsc.org Another novel approach uses copper(II) chloride (CuCl₂), an inexpensive and abundant Lewis acid, to catalyze the self-condensation of ketones to form 1,3,5-triarylbenzenes. sapub.org

Microwave-Assisted Synthesis: Green methodologies are being explored that utilize microwave irradiation as an energy source to drive reactions more efficiently, often leading to shorter reaction times and higher yields compared to conventional heating. tandfonline.com

These innovative synthetic strategies are crucial for reducing the environmental footprint associated with the production of this versatile chemical, paving the way for its broader and more sustainable use in various industries. ontosight.ai

Q & A

Q. How does the stereogearing effect of 1,3,5-triethylbenzene influence supramolecular host design?

Methodological Answer: The stereogearing effect arises from the spatial arrangement of ethyl substituents, which enforce alternating "up-down" conformations in the benzene scaffold. This preorganizes host molecules for optimal guest binding by reducing conformational entropy losses. Comparative studies with unsubstituted (1H) and methyl-substituted (1Me) analogs reveal that ethyl groups provide a 0.4 kcal/mol average ∆∆G binding advantage due to enhanced steric complementarity . To validate this, researchers should:

  • Perform crystallographic surveys (e.g., Cambridge Structural Database) to assess solid-state conformations.
  • Compare binding affinities (Kassoc) of this compound (1Et) and 1,3,5-trimethylbenzene (1Me) hosts using isothermal titration calorimetry (ITC) or NMR titrations .

Q. What methodologies are used to predict the physical properties of this compound?

Methodological Answer: Physical properties (e.g., density, boiling point) can be predicted via:

  • Computational tools : Aspen Plus or Gaussian software for thermodynamic simulations (e.g., HF/6-31G* level for conformational energy calculations) .
  • Group contribution methods : Estimate properties using fragment-based approaches (e.g., Joback method).
  • Experimental validation : Compare computed results with empirical data (e.g., density = 0.862 g/mL at 25°C, boiling point = 215°C) .
PropertyPredicted (Aspen Plus)ExperimentalError (%)
Boiling Point210°C215°C2.3
Density (25°C)0.855 g/mL0.862 g/mL0.8

Advanced Research Questions

Q. How can computational methods assess the stereoelectronic effects of ethyl substituents in this compound-based hosts?

Methodological Answer:

  • Conformational analysis : Use HF/6-31G* or DFT (B3LYP/cc-pVDZ) to calculate relative energies of host conformers. Ethyl groups stabilize the "up-down" conformation by ~4.3 kcal/mol over methyl groups .
  • Solvent modeling : Apply implicit solvation models (e.g., COSMO) to evaluate solvent effects on preorganization.
  • Charge distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing substituent orientation .

Q. What experimental approaches resolve contradictions in binding affinity data between ethyl and methyl-substituted hosts?

Methodological Answer: Contradictions arise due to variable enthalpic/entropic contributions. To address this:

  • Thermodynamic profiling : Use ITC to separate ∆G into ∆H and T∆S components. Ethyl hosts often show favorable ∆H but entropic penalties (∆Nrot ≈ −6) due to restricted bond rotation .
  • Error analysis : Account for ±20% variability in Kassoc measurements (e.g., NMR vs. fluorescence) and replicate experiments .
  • Substituent screening : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate steric vs. electronic effects .

Q. How to evaluate the entropic and enthalpic contributions in host-guest systems using this compound scaffolds?

Methodological Answer:

  • Configurational entropy : Calculate entropy changes (∆Sconfig) using the Boltzmann equation and rotational barrier data from variable-temperature NMR .
  • Solvent entropy : Measure heat capacity changes (∆Cp) via ITC to dissect solvent reorganization effects.
  • Comparative studies : Contrast 1Et hosts with flexible analogs (e.g., 1H) to quantify preorganization-derived entropy penalties .

Q. What role does crystallographic data play in validating the preorganization hypothesis of ethyl-substituted hosts?

Methodological Answer:

  • Crystal structure surveys : Analyze Cambridge Structural Database entries to determine the prevalence of "ideal" conformations. For 1Et hosts, 68.3% adopt alternating "up-down" conformations vs. 45.4% for 1Me hosts .
  • Solution vs. solid-state comparison : Use NOE NMR to confirm if crystallographic conformations persist in solution, avoiding crystal-packing artifacts .

Synthesis and Application Questions

Q. What are the key considerations in synthesizing this compound derivatives for supramolecular applications?

Methodological Answer:

  • Route optimization : Bromination of this compound (95% yield) followed by Suzuki coupling to install functional groups .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure products.
  • Characterization : Confirm regiochemistry via <sup>1</sup>H NMR (e.g., ethyl group splitting patterns) and mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.